molecular formula C9H7ClN2O B11901418 2-Chloro-5-methoxyquinazoline

2-Chloro-5-methoxyquinazoline

Cat. No.: B11901418
M. Wt: 194.62 g/mol
InChI Key: YQXVLBYNMDBGAP-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxyquinazoline typically involves the cyclization of 2-chloro-5-methoxyaniline with appropriate reagents. One common method includes the use of phosphorus oxychloride (POCl3) as a catalyst and solvent. The reaction conditions often require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form complex cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines, which have significant biological and chemical properties .

Scientific Research Applications

2-Chloro-5-methoxyquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s effects on cellular processes are mediated through its influence on signal transduction pathways and gene expression .

Comparison with Similar Compounds

  • 2-Chloroquinazoline
  • 5-Methoxyquinazoline
  • 2-Methylquinazoline

Comparison: 2-Chloro-5-methoxyquinazoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Chloroquinazoline, it has enhanced solubility and different pharmacokinetic properties. The methoxy group also provides additional sites for chemical modification, making it a versatile compound for drug development .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-5-methoxyquinazoline

InChI

InChI=1S/C9H7ClN2O/c1-13-8-4-2-3-7-6(8)5-11-9(10)12-7/h2-5H,1H3

InChI Key

YQXVLBYNMDBGAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=NC=C21)Cl

Origin of Product

United States

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